Methyl 3-bromo-5-chloro-4-hydroxybenzoate CAS 4068-71-7 properties
Methyl 3-bromo-5-chloro-4-hydroxybenzoate CAS 4068-71-7 properties
An In-depth Technical Guide to Methyl 3-bromo-5-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Halogenated Phenolic Ester
Methyl 3-bromo-5-chloro-4-hydroxybenzoate, identified by CAS number 4068-71-7, is a polysubstituted aromatic compound of significant interest to the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a phenolic hydroxyl, a methyl ester, and two distinct halogens (bromine and chlorine) ortho and meta to the hydroxyl group—makes it a highly valuable and versatile building block. The electron-withdrawing nature of the halogens and the ester group acidifies the phenolic proton and deactivates the aromatic ring, while the hydroxyl and ester moieties provide reactive handles for a wide array of chemical transformations. This guide offers a comprehensive overview of its properties, a proposed synthetic pathway, reactivity profile, and potential applications, grounded in established chemical principles and available data.
Chemical Identity and Core Properties
The fundamental identity of this compound is established by its unique structural and molecular identifiers.
Structure and Identifiers
The arrangement of substituents on the benzene ring is key to its chemical behavior.
Caption: Chemical Structure of Methyl 3-bromo-5-chloro-4-hydroxybenzoate.
Physicochemical Data Summary
The known and predicted properties of the compound are summarized below. These characteristics are essential for planning experiments, including selecting appropriate solvent systems and reaction conditions.
| Property | Value | Source |
| CAS Number | 107356-01-4 | [1] |
| Molecular Formula | C₈H₆BrClO₃ | [1] |
| Molecular Weight | 265.49 g/mol | [1] |
| Physical Form | Solid, powder | |
| Melting Point | 120-122 °C | |
| Purity | Typically ≥96% | [1] |
| InChI | 1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| InChIKey | VWBVKTLKVPLPTE-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Cl | [2] |
| Predicted XlogP | 2.7 | [2] |
Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for reliable prediction of its spectroscopic characteristics. Researchers should expect the following features.
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¹H NMR: The proton NMR spectrum would be expected to show two singlets in the aromatic region (likely between 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. A singlet around 3.9 ppm would represent the methyl ester protons. A broad singlet, exchangeable with D₂O, would correspond to the phenolic hydroxyl proton; its chemical shift would be highly dependent on solvent and concentration.
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¹³C NMR: The carbon NMR would display eight distinct signals. The carbonyl carbon of the ester would appear significantly downfield (around 165 ppm). Six signals would be present in the aromatic region (approx. 110-160 ppm), and a signal around 52 ppm would correspond to the methoxy carbon.[3]
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenol (approx. 3200-3500 cm⁻¹), a sharp C=O stretch from the ester carbonyl (approx. 1700-1730 cm⁻¹), C-O stretching bands (approx. 1200-1300 cm⁻¹), and various C-H and C=C aromatic stretches. The presence of halogen substituents (C-Br, C-Cl) would result in absorptions in the fingerprint region (<1000 cm⁻¹).[4][5]
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion and fragments containing these halogens. Predicted m/z values for common adducts include [M+H]⁺ at 264.92616 and [M-H]⁻ at 262.91160.[2]
Synthesis and Reactivity
Proposed Synthetic Pathway: Fischer-Speier Esterification
While specific literature on the synthesis of CAS 4068-71-7 is scarce, a logical and robust method can be derived from well-established protocols for analogous compounds, such as the synthesis of methyl 3-bromo-4-hydroxybenzoate.[6][7] The most direct approach is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-bromo-5-chloro-4-hydroxybenzoic acid.
The causality behind this choice is compelling: the reaction is typically high-yielding, utilizes inexpensive and readily available reagents (methanol and a strong acid catalyst), and the workup procedure is straightforward. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Proposed Fischer Esterification Workflow for Synthesis.
Experimental Protocol (Exemplary)
This protocol is a self-validating system; the success of each step can be confirmed before proceeding.
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Reaction Setup: To a stirred solution of 3-bromo-5-chloro-4-hydroxybenzoic acid (1.0 eq) in excess methanol (acting as both solvent and reagent, e.g., 5-10 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) at room temperature.
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Causality: The excess methanol drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. Sulfuric acid is the proton source essential for catalysis.[8]
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
Trustworthiness: TLC allows for visual confirmation of the consumption of the more polar starting material (carboxylic acid) and the appearance of the less polar product (methyl ester).
-
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate.
-
Causality: Ethyl acetate is an effective solvent for the ester product and is immiscible with water, facilitating the subsequent aqueous workup.
-
-
Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.
-
Causality: The NaHCO₃ wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. The brine wash helps to remove residual water from the organic layer.[7]
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (If Necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to afford the final product in high purity.
Chemical Reactivity
The molecule's reactivity is governed by its three key functional groups:
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can undergo O-alkylation or O-acylation.
-
Aromatic Ring: The ring is electron-deficient due to the three electron-withdrawing groups (-COOCH₃, -Br, -Cl). This deactivates the ring towards further electrophilic aromatic substitution.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
Applications in Drug Development and Research
Substituted benzoic acids and their esters are foundational scaffolds in medicinal chemistry.[10][11] Methyl 3-bromo-5-chloro-4-hydroxybenzoate is not an end-product therapeutic but rather a crucial intermediate or "building block" for constructing more complex and biologically active molecules.[10]
Its utility stems from the ability to selectively modify its functional groups:
-
The phenolic hydroxyl can be converted into an ether or ester linkage, serving as a key connection point in the synthesis of larger molecules, such as potential enzyme inhibitors or receptor ligands.[12]
-
The methyl ester can be hydrolyzed back to a carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many pharmaceuticals.
-
The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.
Caption: Role as a Building Block in a Drug Discovery Workflow.
Safety and Handling
As a laboratory chemical, Methyl 3-bromo-5-chloro-4-hydroxybenzoate must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves (chemical-resistant), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid breathing dust.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
References
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Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. [Link]
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Bentham Science Publisher. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]
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PubChemLite. Methyl 3-bromo-5-chloro-4-hydroxybenzoate (C8H6BrClO3). [Link]
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SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. [Link]
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Rsc.org. Supporting Information for Esterification of carboxylic acids. [Link]
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PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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EGUsphere. S1. Materials and reagents. [Link]
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MilliporeSigma. Methyl 3-bromo-4-chloro-5-hydroxybenzoate. [Link]
- Google Patents.
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healthychemical. Applications of Pharmaceutical-grade Sodium Benzoate. [Link]
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PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]
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Healthy Supplies. Pharmaceutical Applications and Benefits of Sodium Benzoate in Medicine. [Link]
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NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]
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PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid. [Link]
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CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]
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Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2. [Link]
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
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